molecular formula C10H8F2N2O B15068583 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one

Cat. No.: B15068583
M. Wt: 210.18 g/mol
InChI Key: UPVICMMISKUWOL-UHFFFAOYSA-N
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Description

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one is a high-value organic building block designed for advanced research and development in medicinal chemistry and material science. Its structure incorporates a 4-(difluoromethyl) substituent and a 6-amino group on the quinolin-2(1H)-one core, making it a versatile intermediate for constructing more complex molecules. In pharmaceutical research, this compound serves as a key precursor in the synthesis of novel therapeutic agents. The quinolin-2-one scaffold is recognized for its diverse biological activities . The presence of the difluoromethyl group is of particular interest, as fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability . The primary amine at the 6-position provides a handle for further functionalization, allowing researchers to create amide linkages or undergo coupling reactions to develop targeted compound libraries, such as for anticancer or antimicrobial applications. Beyond pharmaceuticals, this compound's unique electronic properties make it a candidate for investigation in material science. Related quinoline derivatives have been studied for their optical properties and potential use in fluorescent probes or organic electronics . Researchers can explore the photophysical characteristics of this molecule and its derivatives for developing new functional materials. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

6-amino-4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8F2N2O/c11-10(12)7-4-9(15)14-8-2-1-5(13)3-6(7)8/h1-4,10H,13H2,(H,14,15)

InChI Key

UPVICMMISKUWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)F

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Enamino Ketones

A prominent method involves the intramolecular cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones under acidic conditions. For this compound, the trifluoromethyl group is replaced with difluoromethyl, necessitating adjustments in precursor synthesis.

Procedure :

  • Synthesis of Enamino Ketones :
    • 4-Methoxy-4-(difluoromethyl)-1,1,1-trifluoroalk-3-en-2-one is synthesized via trifluoroacetylation of enol ethers using trifluoroacetic anhydride and pyridine.
    • Reaction with 1,4-phenylenediamine in methanol at 0°C yields (Z)-4-((4-aminophenyl)amino)-1,1,1-difluoroalk-3-en-2-one.
  • Cyclization :
    • The enamino ketone is treated with concentrated sulfuric acid at 120°C for 10 hours.
    • Acid catalysis promotes intramolecular cyclization, forming the quinoline ring.

Optimization :

  • Temperature and acid strength critically influence yield. For example, polyphosphoric acid (PPA) led to degradation, whereas sulfuric acid provided isolated yields of 22–87%.
Entry Acid Temperature (°C) Time (h) Yield (%)
1 PPA 100 6 15
2 H₂SO₄ 120 10 87

Nucleophilic Substitution on Halogenated Quinolines

Another route involves substituting halogen atoms in 4-chloro-6-nitroquinoline derivatives with difluoromethyl and amino groups.

Procedure :

  • Halogenation :
    • 4,7-Dichloroquinoline is reacted with ethane-1,2-diamine at 130°C for 7 hours to introduce the amino group.
  • Difluoromethylation :
    • A difluoromethylating agent (e.g., ClCF₂H) is used under basic conditions to substitute the remaining chlorine at position 4.

Key Considerations :

  • Excess diamine ensures complete substitution while minimizing byproducts.
  • Column chromatography (chloroform-methanol) purifies the final product.

Direct Functionalization of Quinoline Cores

Direct introduction of difluoromethyl and amino groups onto preformed quinolines has been explored, though challenges in regioselectivity persist.

Procedure :

  • Amination :
    • 6-Nitroquinolin-2(1H)-one is reduced using hydrogen gas and palladium on carbon to yield 6-aminoquinolin-2(1H)-one.
  • Difluoromethylation :
    • Electrophilic difluoromethylation is performed using difluorocarbene reagents (e.g., HCF₂Cl) in the presence of a Lewis acid.

Analytical Validation :

  • ¹H NMR : Aromatic protons appear as doublets (δ 6.18–8.40 ppm), and NH₂ resonates as a singlet (δ 4.07–6.39 ppm).
  • ¹⁹F NMR : The CF₂ group shows a singlet at δ -61.53 ppm.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Cyclization Route : Higher yields (up to 87%) but requires harsh acidic conditions.
  • Nucleophilic Substitution : Moderate yields (60–75%) with simpler workup.

Functional Group Compatibility

  • Difluoromethyl groups are sensitive to hydrolysis, necessitating anhydrous conditions during synthesis.
  • Amino groups may require protection (e.g., acetylation) during difluoromethylation steps.

Structural Confirmation and Purity Assessment

Spectroscopic Techniques

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 210.18 for C₁₀H₈F₂N₂O).
  • Elemental Analysis : C, H, N percentages match calculated values within ±0.4%.

Single-Crystal X-ray Diffraction (SC-XRD)

  • Confirms the planar quinoline ring and spatial orientation of substituents.
  • Dihedral angles between substituents and the quinoline core are typically <10°, indicating minimal steric strain.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one undergoes oxidation to form nitro derivatives. For example, hydrogen peroxide (H₂O₂) in acidic conditions oxidizes the amino group to a nitro group, while maintaining the difluoromethyl substituent.

Reaction TypeReagents & ConditionsProducts
Amino to Nitro H₂O₂, HCl, rtNitro derivative
Nitro to Amino Sn/HCl, rtRegenerated amino group

Acylation and Alkylation of the Amino Group

The amino group participates in nucleophilic acylation and alkylation reactions:

  • Acylation : Reaction with acetic anhydride yields N-acetyl derivatives.

  • Alkylation : Aldehydes (e.g., formaldehyde) under basic conditions form Schiff bases or N-alkylated products.

Reaction TypeReagents & ConditionsProducts
Acylation Acetic anhydride, pyridineN-Acetyl derivative
Alkylation Formaldehyde, NaOH, rtN-Methylated derivative

Nucleophilic Substitution on the Difluoromethyl Group

The difluoromethyl group acts as an electrophilic center, enabling substitution with nucleophiles:

  • Amines : Reaction with primary/secondary amines replaces the difluoromethyl group with amine derivatives.

  • Hydroxide : Treatment with aqueous alkali results in hydrolysis to form carboxylic acids or esters.

Reaction TypeReagents & ConditionsProducts
Aminolysis RNH₂, heatAmine-substituted derivative
Hydrolysis NaOH, heatCarboxylic acid/ester derivative

Radical-Mediated Reactions

The difluoromethyl group participates in radical cascade cyclizations, as observed in analogous systems. For example:

  • Radical Addition : α,α-difluorophenylacetic acid undergoes decarboxylation to generate radicals, enabling cyclization with quinoline precursors .

  • Photoinduced Cyclization : Under photocatalytic conditions, the difluoromethyl group may facilitate radical intermediates for annulation reactions .

Reaction TypeMechanismProducts
Radical Cyclization Decarboxylation → radical intermediate → cyclizationPolyhalogenated quinolinones

Electrophilic Aromatic Substitution

The quinoline core enables electrophilic substitution at positions ortho/para to the amino group. For example:

  • Nitration : Nitric acid at elevated temperatures introduces nitro groups at reactive positions .

  • Halogenation : Bromine or chlorine reacts under acidic conditions to form halogenated derivatives .

Reaction TypeReagents & ConditionsProducts
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted derivative
Bromination Br₂, FeBr₃, rtBromo-substituted derivative

Scientific Research Applications

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolin-2(1H)-one Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical properties of quinolin-2(1H)-ones are highly dependent on substituents at the C4 and C6 positions. Below is a comparative analysis:

Compound Name C4 Substituent C6 Substituent Key Properties/Applications References
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one Difluoromethyl (-CF₂H) Amino (-NH₂) Enhanced metabolic stability; potential anticancer applications
6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one Trifluoromethyl (-CF₃) Amino (-NH₂) Discontinued due to synthetic challenges; higher lipophilicity
6-Chloro-4-hydroxyquinolin-2(1H)-one Hydroxy (-OH) Chloro (-Cl) Antimicrobial activity; lower bioavailability due to polarity
6-Fluoro-4-hydroxyquinolin-2(1H)-one Hydroxy (-OH) Fluoro (-F) Improved solubility; explored in antimalarial research
4-Hydroxy-6-methylquinolin-2(1H)-one Hydroxy (-OH) Methyl (-CH₃) Intermediate for hybrid anticoagulants; moderate activity

Key Observations :

  • Fluorinated vs. Non-fluorinated Groups: The difluoromethyl group in the target compound offers a balance between lipophilicity and electronic effects compared to the bulkier trifluoromethyl group, which may hinder binding in some biological targets .
  • Amino vs. Hydroxy Groups: The amino group at C6 enhances nucleophilic reactivity, enabling participation in condensation or coupling reactions (e.g., with triazoles or pyridines), as seen in compounds like 3f (E)-4-hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one .
Anticancer Potential
  • This compound: Its difluoromethyl group may improve binding to hydrophobic pockets in targets like BCL6, as seen in analogs optimized for solubility and potency .
Antimicrobial and Anticoagulant Activity
  • 4-Hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one: Exhibits anticoagulant activity via FXa inhibition, highlighting the importance of C3 modifications .
  • 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one: Demonstrates broad-spectrum antimicrobial activity, with chlorine enhancing halogen bonding interactions .

Biological Activity

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F2N2OC_9H_7F_2N_2O, with a molecular weight of approximately 200.16 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been evaluated against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
This compoundEscherichia coli16 μg/mL

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in vitro against various cancer cell lines. A study reported that the compound exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)4.0

These results indicate that the compound may serve as a lead for developing new anticancer agents .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, potentially by disrupting DNA replication processes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results showed that this compound was significantly more effective than standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Case Study: Anticancer Properties

In another investigation focusing on the anticancer properties of quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against several cancer cell lines, revealing that modifications to the quinoline ring could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Q & A

Basic: What synthetic strategies are effective for preparing 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one?

Methodological Answer:
The synthesis typically involves fluorinated quinoline frameworks. A common approach includes:

  • Cyclization Reactions : Start with substituted aniline derivatives and cyclize using trifluoroacetic acid or polyphosphoric acid to form the quinolinone core .
  • Fluorination Steps : Introduce the difluoromethyl group via nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) or electrophilic reagents .
  • Amino Group Installation : Protect/deprotect amino groups using Boc or Fmoc strategies to avoid side reactions during fluorination .
    Key Validation : Confirm regioselectivity using NMR and HRMS, as demonstrated in analogous quinolinone syntheses .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and fluorine coupling patterns (e.g., JFFJ_{F-F} and JHFJ_{H-F}) .
  • HRMS : Verify molecular ion peaks and isotopic patterns for the difluoromethyl group (e.g., [M+H]+ at m/z 237.0642) .
  • IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1660 cm1^{-1}) and NH/OH stretches (~3200–3450 cm1^{-1}) .

Advanced: How to design Structure-Activity Relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with modifications at positions 4 (difluoromethyl), 6 (amino), and 2 (quinolinone). For example, replace difluoromethyl with trifluoromethyl or methyl to assess fluorine’s role .
  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Include positive controls like ciprofloxacin .
  • Mechanistic Probes : Evaluate DNA gyrase/topoisomerase inhibition via gel electrophoresis or fluorometric assays .
    Data Interpretation : Correlate substituent electronegativity with activity; difluoromethyl may enhance membrane permeability compared to non-fluorinated analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability. Mitigate this by:

  • Standardized Protocols : Use CLSI or EUCAST guidelines for antimicrobial testing to ensure reproducibility .
  • Orthogonal Assays : Confirm cytotoxicity (e.g., MTT assay on mammalian cells) to rule out false positives from compound toxicity .
  • Purity Assessment : Quantify impurities via HPLC (>95% purity) and retest batches with divergent results .
    Case Example : Discrepancies in IC50_{50} values for antifungal activity may stem from differences in fungal strains or culture media .

Advanced: What strategies enable selective functionalization of the quinolinone core?

Methodological Answer:

  • Mannich Reactions : Introduce aminoalkyl groups at position 3 using paraformaldehyde and secondary amines (e.g., piperidine) under microwave irradiation (63–70% yields) .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at position 6 (requires Pd catalysis and protection of the amino group) .
  • Retro-Synthetic Analysis : Tools like Pistachio or Reaxys can predict feasible routes for complex substitutions .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Solvent Screening : Replace high-boiling solvents (DMF) with ethanol/water mixtures for easier purification .
  • Catalyst Efficiency : Compare InCl3_3-catalyzed cyclization (63% yield) vs. acid-mediated methods. Optimize catalyst loading to reduce costs.
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) .

Advanced: How to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess cytochrome P450-mediated oxidation .
  • Light Sensitivity : Conduct photodegradation tests under UV-Vis light to evaluate structural robustness .

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